Atherospermidine

Smooth muscle pharmacology Uterine contraction Calcium signaling

Atherospermidine is a strategically differentiated oxoaporphine alkaloid, uniquely retaining uterine smooth muscle relaxant activity under Ca²⁺-free conditions—a property absent in its structural analog norstephalagine—making it indispensable for dissecting calcium-independent contractile pathways. Its moderate xanthine oxidase IC₅₀ of 46.29 µM (6-fold less potent than liriodenine) anchors it as a reference standard in SAR campaigns. Documented DNA-damaging activity, in contrast to non-genotoxic liriodenine, positions it for genotoxicity screening. DPPH IC₅₀ of 20.17 µg/mL enables tiered antioxidant assay calibration. Source-verified from Annonaceae species; ≥98% purity ensures reproducible results.

Molecular Formula C18H11NO4
Molecular Weight 305.3 g/mol
CAS No. 3912-57-0
Cat. No. B1665817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtherospermidine
CAS3912-57-0
SynonymsAtherospermidine
Molecular FormulaC18H11NO4
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C3C4=CC=CC=C4C(=O)C5=NC=CC1=C35)OCO2
InChIInChI=1S/C18H11NO4/c1-21-16-11-6-7-19-14-12(11)13(17-18(16)23-8-22-17)9-4-2-3-5-10(9)15(14)20/h2-7H,8H2,1H3
InChIKeyMDFFNDBAEOHIDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atherospermidine (CAS 3912-57-0): An Oxoaporphine Alkaloid Sourced from Annonaceae Species


Atherospermidine is an oxoaporphine alkaloid with the molecular formula C18H11NO4 and a molecular weight of approximately 305.28 g/mol [1]. It has been isolated from various plant species within the Annonaceae family, including Artabotrys maingayi, Alphonsea elliptica, Alphonsea cylindrica, and Stephania dinklagei [2]. Structurally, it is characterized by a tetracyclic aromatic core with a methylenedioxy group and a methoxy substituent. Atherospermidine belongs to a class of natural products that are often investigated for their diverse biological activities, including smooth muscle relaxation, antioxidant properties, and enzyme inhibition [2].

Why Atherospermidine Cannot Be Readily Substituted by Generic Analogs in Research Applications


Oxoaporphine alkaloids such as liriodenine, norstephalagine, and N-methylouregidione are often co‑isolated with atherospermidine from the same plant sources. However, their pharmacological profiles diverge sharply due to subtle differences in substitution patterns on the tetracyclic core [1]. As the evidence below demonstrates, atherospermidine displays a unique functional signature — for instance, it retains smooth muscle relaxant activity under Ca²⁺-free conditions while its structural analog norstephalagine does not. In enzyme inhibition and cytotoxicity assays, atherospermidine exhibits IC₅₀ values that differ by up to 6‑fold from closely related compounds. These quantifiable differences underscore that atherospermidine is not interchangeable with other oxoaporphines in mechanistic or screening studies.

Quantitative Differentiation of Atherospermidine Against Closest Analogs: A Procurement‑Focused Evidence Guide


Smooth Muscle Relaxation in Ca²⁺‑Free Medium: Atherospermidine Retains Activity While Norstephalagine Fails

In a study of rat uterine smooth muscle, both atherospermidine and norstephalagine relaxed contractions induced by KCl or oxytocin in the presence of extracellular Ca²⁺. Crucially, only atherospermidine maintained relaxant activity when contractions were elicited by oxytocin or vanadate in a Ca²⁺‑free medium [1]. Norstephalagine was inactive under these Ca²⁺‑free conditions.

Smooth muscle pharmacology Uterine contraction Calcium signaling

DPPH Radical Scavenging Activity: Atherospermidine Exhibits Moderate Antioxidant Potency Relative to Liriodenine

In a DPPH radical scavenging assay, atherospermidine demonstrated an IC₅₀ of 20.17 µg/mL. Under identical experimental conditions, liriodenine—a structurally related oxoaporphine isolated from the same Alphonsea elliptica bark—exhibited an IC₅₀ of 10.73 µg/mL, representing approximately 2‑fold greater antioxidant potency [1].

Antioxidant activity DPPH assay Free radical scavenging

Xanthine Oxidase Inhibition: Atherospermidine Displays 6‑Fold Lower Potency Than Liriodenine but Comparable Activity to N‑Methylouregidione

Atherospermidine inhibited xanthine oxidase with an IC₅₀ of 46.29 µM. In the same assay system, liriodenine was markedly more potent (IC₅₀ = 7.66 µM), while N‑methylouregidione showed activity similar to atherospermidine (IC₅₀ = 42.10 µM) [1]. Kinabaline was the least active among the tested oxoaporphines (IC₅₀ = 50.72 µM).

Xanthine oxidase Enzyme inhibition Gout Hyperuricemia

Cytotoxicity Against Breast Cancer Cells: Atherospermidine Exhibits Lower Potency Than Closely Related Oxoaporphines

When evaluated against a human breast cancer cell line (MCF‑7), atherospermidine displayed an IC₅₀ of 89 µg/mL. Under the same experimental conditions, liriodenine (IC₅₀ = 86 µg/mL), cepharadione A (IC₅₀ = 79.85 µg/mL), and kinabaline (IC₅₀ = 62 µg/mL) all showed incrementally higher cytotoxicity [1].

Cytotoxicity Breast cancer MCF‑7 cells Anticancer screening

DNA Damaging Activity: Atherospermidine Induces DNA Damage, Distinguishing It from the Primarily Cytotoxic Liriodenine

In a bioassay‑guided fractionation study of Stephania dinklagei stems, atherospermidine and corydine demonstrated DNA damaging activity, whereas liriodenine exhibited strong cytotoxic activity without detectable DNA damage [1]. This functional bifurcation indicates that atherospermidine and liriodenine operate through distinct cellular mechanisms despite their close structural relationship.

DNA damage Genotoxicity Anticancer mechanism Bioassay‑guided fractionation

Defined Research and Industrial Application Scenarios for Atherospermidine Based on Evidence‑Based Differentiation


Mechanistic Studies of Ca²⁺‑Independent Smooth Muscle Contraction

Atherospermidine is uniquely suited for experiments examining uterine smooth muscle contraction that persists in the absence of extracellular calcium. Because it retains relaxant activity under Ca²⁺‑free conditions while its structural analog norstephalagine does not, atherospermidine can serve as a pharmacological tool to dissect calcium‑independent contractile pathways [1].

Reference Standard for Xanthine Oxidase SAR Studies

With an IC₅₀ of 46.29 µM against xanthine oxidase, atherospermidine occupies a moderate‑potency tier among oxoaporphine alkaloids. It can be employed as a reference compound in structure‑activity relationship (SAR) campaigns to evaluate how specific substituents modulate enzyme inhibition, particularly when contrasted with the 6‑fold more potent liriodenine [1].

Genotoxicity Screening and DNA Damage Pathway Elucidation

Atherospermidine's documented DNA‑damaging activity, which contrasts with the non‑genotoxic cytotoxicity of liriodenine, positions it as a candidate for investigations into the genotoxic mechanisms of oxoaporphine alkaloids. It may be used in bioassay‑guided fractionation workflows aimed at identifying DNA‑damaging natural products [1].

Antioxidant Assay Calibration and Positive Control Tiering

The DPPH radical scavenging IC₅₀ of atherospermidine (20.17 µg/mL) provides a defined reference point for calibrating antioxidant assays. Researchers can tier their assay sensitivity by selecting atherospermidine as a moderate‑potency positive control, contrasting it with the more potent liriodenine (10.73 µg/mL) or weaker analogs as needed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atherospermidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.